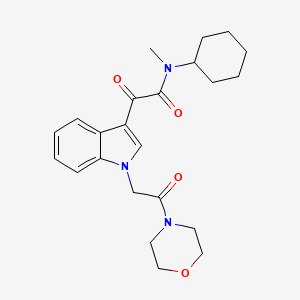
N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is an intriguing organic compound known for its structural complexity and diverse applications. This compound is noteworthy due to its potential in various scientific fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic synthesis processes. One common synthetic route includes the condensation reaction of an indole derivative with an acylating agent, followed by subsequent modifications to introduce the cyclohexyl and morpholino groups. Reaction conditions often require controlled temperatures, specific pH levels, and the use of solvents such as dichloromethane or ethanol to facilitate the desired transformations.
Industrial Production Methods: On an industrial scale, the production of this compound may involve automated synthesis techniques to ensure consistency and yield. Industrial methods focus on optimizing reaction conditions, such as temperature and pressure, and using catalysts to enhance reaction rates. The choice of reagents and solvents is critical to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions: N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify different parts of the molecule to yield derivatives with varied properties.
Common Reagents and Conditions: Reagents like sodium hydride, acetic anhydride, and trifluoroacetic acid are often used in the reactions involving this compound. Conditions such as reflux temperatures and inert atmospheres may be required to maintain reaction integrity and prevent unwanted side reactions.
Major Products Formed: The primary products of these reactions include modified indole derivatives, which can then be further utilized in research and application-specific contexts. These transformations may yield compounds with enhanced biological or chemical activity.
科学研究应用
N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is valuable in several scientific domains:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets and pathways.
Medicine: Explored for its pharmacological properties, potentially serving as a lead compound in drug discovery.
Industry: Utilized in the manufacture of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide exerts its effects involves binding to specific molecular targets, potentially including enzymes or receptors. This interaction can modulate biochemical pathways, leading to desired therapeutic or chemical outcomes. Understanding these pathways provides insights into the compound's efficacy and potential side effects.
相似化合物的比较
Similar Compounds
N-cyclohexyl-N-methyl-2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
N-cyclohexyl-N-methyl-2-(1-(2-pyrrolidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
Uniqueness: What sets N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide apart from similar compounds is its unique combination of the morpholino group with the indole core, potentially offering distinct biological activities and chemical reactivity.
And that’s the deep dive into this compound. Fascinating stuff! Got any specific questions or topics you'd like to explore next?
生物活性
N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an indole core, which is a well-known scaffold in drug development, and incorporates morpholine and cyclohexyl groups that enhance its interaction capabilities within biological systems.
Chemical Structure and Properties
The chemical formula for this compound is C23H30N4O3. Its structure can be represented as follows:
Structural Features
- Indole Core : Provides a versatile framework for various biological interactions.
- Morpholine Moiety : Enhances solubility and potential receptor interactions.
- Cyclohexyl Group : Contributes to lipophilicity, possibly affecting pharmacokinetics.
This compound exhibits multiple biological activities through its interactions with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.
- Receptor Modulation : Potential binding to various receptors could influence signaling pathways related to pain and inflammation.
Pharmacological Studies
Research indicates that this compound may possess anti-inflammatory, antimicrobial, and antioxidant properties. Below is a summary of findings from relevant studies:
Case Studies
- Anti-inflammatory Activity :
- Cardiovascular Effects :
- Molecular Modeling Studies :
属性
IUPAC Name |
N-cyclohexyl-N-methyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-24(17-7-3-2-4-8-17)23(29)22(28)19-15-26(20-10-6-5-9-18(19)20)16-21(27)25-11-13-30-14-12-25/h5-6,9-10,15,17H,2-4,7-8,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXVQJICZCDQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














